Dymanthine

Overview

Description

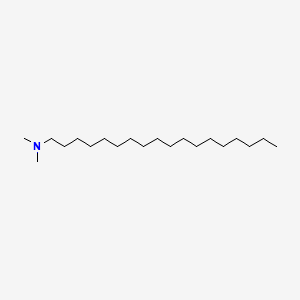

Dymanthine, chemically known as N,N-Dimethyloctadecylamine (CAS: 124-28-7), is a tertiary amine with a long C18 alkyl chain. It is classified as an organonitrogen compound and is structurally characterized by its hydrophobic stearyl group and hydrophilic dimethylamine moiety . This compound hydrochloride has been studied extensively as an anthelmintic agent, particularly against intestinal parasites such as Ascaris lumbricoides and Trichuris trichiura. Clinical trials in the 1960s–1970s demonstrated its efficacy in treating mixed helminth infections, often outperforming older agents like piperazine citrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimantine can be synthesized through the alkylation of octadecylamine with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .

Industrial Production Methods: In industrial settings, dimantine is produced by the catalytic hydrogenation of nitriles or amides derived from fatty acids. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Oxidation: Dimantine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylamines.

Reduction: It can be reduced to primary amines under specific conditions.

Substitution: Dimantine can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Dimantine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of dimantine involves its interaction with cell membranes due to its amphiphilic properties. The long hydrophobic carbon chain allows it to integrate into lipid bilayers, while the hydrophilic dimethylamine group interacts with the aqueous environment. This dual nature enables dimantine to stabilize emulsions and enhance the permeability of cell membranes .

Comparison with Similar Compounds

Key Properties of Dymanthine:

This compound belongs to a broader class of tertiary amines and anthelmintic agents . Below is a detailed comparison with structurally and functionally related compounds:

Piperazine Citrate

- Structure : Piperazine is a cyclic amine with a six-membered ring containing two nitrogen atoms.

- Mechanism : Paralysis of helminths via GABA receptor agonism .

- Efficacy : In clinical trials, this compound hydrochloride achieved 85–90% eradication rates in mixed helminth infections, compared to 60–70% for piperazine citrate .

- Advantages : this compound is more effective against Trichuris trichiura and shows fewer side effects (e.g., dizziness, nausea) .

Levamisole and Mebendazole

- Levamisole : A chiral imidazothiazole derivative that acts as a nicotinic acetylcholine receptor agonist.

- Mebendazole : A benzimidazole that inhibits microtubule synthesis.

Structural Analogs: Stearyldimethylamine Derivatives

- Octadecyldimethylamine (CAS: 124-28-7): A synonym for this compound, used industrially as a surfactant .

- Kemamine T-9902 : A commercial variant with similar anthelmintic properties but lower clinical validation .

Research Findings and Clinical Data

Key Studies on this compound

- Chari et al. (1967) : Demonstrated 92% cure rates for this compound hydrochloride in patients with mixed Ascaris and Trichuris infections, compared to 68% for piperazine citrate .

- De Leon et al. (1965) : Found that this compound disrupts glucose absorption in helminths, leading to metabolic collapse .

Limitations and Gaps

- Toxicity: Limited data on long-term safety in humans.

- Resistance: No studies on emerging resistance, unlike benzimidazoles (e.g., mebendazole) .

Data Tables

Table 1: Comparative Efficacy of Anthelmintic Agents

Table 2: Chemical and Pharmacological Properties

| Property | This compound | Piperazine Citrate | Levamisole |

|---|---|---|---|

| Molecular Weight | 297.56 g/mol | 642.73 g/mol | 240.75 g/mol |

| Mechanism | Metabolic disruptor | GABA agonist | Cholinergic agonist |

| Bioavailability | High (lipophilic) | Moderate | High |

| Side Effects | Mild GI distress | Dizziness, nausea | Immunomodulatory |

Biological Activity

Dymanthine, also known as N,N-Dimethyloctadecylamine, is a compound with notable biological activity primarily recognized for its anthelminthic properties . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in treating various parasitic infections.

| Property | Value |

|---|---|

| CAS Number | 124-28-7 |

| Molecular Formula | CHN |

| Molecular Weight | 297.562 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 348.5 ± 5.0 °C at 760 mmHg |

| Melting Point | 23 °C |

| Flash Point | 153.8 ± 5.2 °C |

This compound's structure allows it to interact effectively with biological membranes, which is crucial for its function as an anthelmintic agent .

This compound exhibits its biological activity through several mechanisms:

- Anthelminthic Activity : this compound has been shown to be effective against various intestinal helminths. It disrupts the metabolic processes of these parasites, leading to their eventual death .

- Cell Membrane Interaction : The compound's ability to interact with lipid membranes enhances its efficacy in targeting parasites and potentially other pathogens.

- Potential Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, which could be leveraged in broader therapeutic contexts.

Case Studies and Research Findings

-

Anthelmintic Efficacy :

- A study published in ChemSrc highlights this compound's potential in treating multiple intestinal helminthic infestations, indicating significant efficacy in preclinical models .

- Another investigation demonstrated that this compound effectively reduced helminth burden in infected animal models, showcasing its practical use in veterinary medicine.

- Toxicological Profile :

- Comparative Studies :

Applications

This compound is primarily researched for its application in:

- Parasitic Infections : Its primary use remains in the treatment of intestinal helminth infections.

- Drug Development : The compound's interaction with biological membranes positions it as a candidate for developing novel drug delivery systems targeting specific tissues or pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Dymanthine, and how can researchers validate its purity?

- Methodological Answer : Begin by selecting precursors and catalysts based on existing literature for similar alkaloid compounds. Employ techniques like high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Validate the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and absence of impurities. Cross-reference spectral data with published standards or computational simulations .

Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?

- Methodological Answer : Start with in vitro cell-based assays (e.g., enzyme inhibition or receptor-binding studies) using dose-response curves to determine IC50 values. Include positive and negative controls to validate assay reliability. For cytotoxicity screening, use cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cell lines. Document solvent compatibility (e.g., DMSO tolerance thresholds) to avoid confounding results .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- Methodological Answer : Combine Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, NMR (¹H and ¹³C) for structural elucidation, and X-ray crystallography for absolute configuration determination. For complex mixtures, use tandem MS (MS/MS) to resolve fragmentation patterns. Cross-validate results with density functional theory (DFT) calculations for electronic structure alignment .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically analyzed and resolved?

- Methodological Answer : Conduct a systematic review of in vitro and in vivo studies to identify variables causing discrepancies (e.g., dosage ranges, model organisms). Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. If contradictions persist, design a replication study with strict protocol harmonization (e.g., standardized cell lines, pharmacokinetic monitoring) to isolate confounding factors .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s metabolic pathways?

- Methodological Answer : Use transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets to identify differentially expressed genes and metabolites post-Dymanthine exposure. Apply pathway enrichment tools (e.g., KEGG, Reactome) to map interactions. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes in model organisms. Employ machine learning (e.g., random forests) to prioritize key regulatory nodes .

Q. How do variations in experimental conditions impact the reproducibility of this compound’s effects in in vivo models?

- Methodological Answer : Design a factorial experiment to test variables such as administration route (oral vs. intraperitoneal), diet composition, and circadian timing. Use linear mixed-effects models to account for inter-individual variability. Publish raw data (e.g., pharmacokinetic curves, behavioral assays) in open-access repositories with detailed metadata to enable cross-study comparisons .

Q. Data Contradiction and Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and compare results across multiple software platforms (AutoDock, Schrödinger). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Adjust computational models iteratively using Bayesian optimization .

Q. Methodological Frameworks

Table 1: Recommended Analytical Techniques for this compound Research

| Research Objective | Techniques | Key Considerations |

|---|---|---|

| Structural Elucidation | NMR, X-ray crystallography, FTIR | Solvent purity, crystal quality |

| Bioactivity Screening | High-throughput screening (HTS), MTT | Cell line selection, DMSO controls |

| Pharmacokinetic Profiling | LC-MS/MS, microdialysis | Plasma protein binding, metabolite ID |

| Mechanistic Studies | RNA-seq, CRISPR-Cas9, SPR | Pathway specificity, kinetic parameters |

Properties

IUPAC Name |

N,N-dimethyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPSCFZYZVSQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1613-17-8 (hydrochloride) | |

| Record name | Dymanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027026 | |

| Record name | N,N-Dimethyl-1-octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dymanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-28-7 | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyloctadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dymanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimantine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYMANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066975NG22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLSTEARYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT: 22.89 °C | |

| Record name | DIMETHYLSTEARYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.